Deoxyquinovose

Descripción

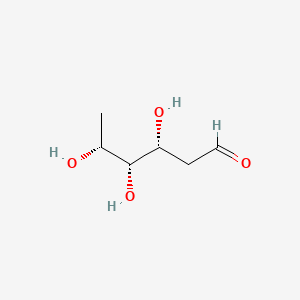

El desoxequinovoso es un azúcar desoxi raro, que es un derivado de la quinovoso. Se caracteriza por la ausencia de un grupo hidroxilo en la tercera posición de carbono. Este compuesto se encuentra en diversos productos naturales, incluyendo lipopolisacáridos bacterianos y glucósidos vegetales. Su estructura única y sus propiedades lo convierten en un tema interesante para la investigación científica y las aplicaciones industriales.

Propiedades

Fórmula molecular |

C6H12O4 |

|---|---|

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

(3R,4R,5R)-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 |

Clave InChI |

JWFRNGYBHLBCMB-HSUXUTPPSA-N |

SMILES isomérico |

C[C@H]([C@H]([C@@H](CC=O)O)O)O |

SMILES canónico |

CC(C(C(CC=O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El desoxequinovoso puede sintetizarse mediante varias rutas químicas. Un método común implica la reducción de derivados de quinovoso. Por ejemplo, la reducción de 3,6-didesoxi-3-formamidoglucosa puede producir desoxequinovoso . La reacción típicamente requiere un agente reductor como el borohidruro de sodio en condiciones suaves.

Métodos de Producción Industrial: La producción industrial de desoxequinovoso a menudo implica la extracción de fuentes naturales, como los lipopolisacáridos bacterianos. El proceso de extracción incluye la hidrólisis de los polisacáridos seguida de pasos de purificación como la cromatografía para aislar el desoxequinovoso .

Análisis De Reacciones Químicas

General Reactivity of Deoxy Sugars

Deoxy sugars, such as 2′-deoxyribose derivatives, undergo reactions typical of sugar moieties, including:

-

Alkylation at endocyclic nitrogen or oxygen atoms (e.g., N3 of cytosine), which accelerates hydrolytic deamination or deglycosylation .

-

Oxidation of hydroxyl groups, particularly under acidic or basic conditions, leading to ring-opening or rearrangement .

-

Adduct formation with electrophiles like acrolein, forming exocyclic pyrimidine derivatives .

Key Stability Considerations:

| Reaction Type | Half-Life (pH 7, 37°C) | Primary Products |

|---|---|---|

| Hydrolytic deamination of 3-Me-dC | ~406 hours | Uracil derivatives |

| Depurination of dG | ~730 years | Abasic sites |

| Alkylation-induced deglycosylation | Variable | Formamidopyrimidine (FAPy) adducts |

Deoxygenation Strategies

While deoxyquinovose itself is a deoxygenated sugar, synthetic methods for deoxygenation (e.g., of carboxylic acids or alcohols) may inform its functionalization:

-

Photoredox deoxygenation of alcohols using xanthate salts and triphenylphosphine generates alkyl radicals for Giese reactions .

-

Carboxylic acid deoxygenation via visible-light catalysis enables ketone synthesis .

Example Reaction Pathway:

Conditions: Aqueous solution, room temperature, 1 mol% photocatalyst .

Relevant Databases for Further Study

To investigate this compound-specific reactions, consult:

CAS SciFinder

-

Contains >275 million substances and >150 million reactions.

-

Searchable by structure, reaction role, and functional group.

NIST Chemical Kinetics Database

-

Curates gas-phase reaction kinetics (38,000+ reactions).

Chemical Reaction Database (CRD)

-

Includes 1.37 million reaction records, with SMILES-based normalization.

Critical Data Gaps and Recommendations

-

No direct studies on this compound were identified in the provided sources.

-

Proposed Research Directions :

Aplicaciones Científicas De Investigación

El desoxequinovoso tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glucósidos.

Industria: El desoxequinovoso se utiliza en la producción de edulcorantes naturales y agentes aromatizantes.

Mecanismo De Acción

El mecanismo de acción del desoxequinovoso y sus derivados implica interacciones con objetivos moleculares específicos. Por ejemplo, en sistemas bacterianos, el desoxequinovoso es un componente de los lipopolisacáridos que interactúan con los receptores inmunitarios, desencadenando respuestas inmunitarias . Las vías implicadas incluyen la activación de receptores tipo Toll y las subsiguientes cascadas de señalización que conducen a la activación inmunitaria .

Compuestos Similares:

Quinovoso: Una forma hidroxilada de desoxequinovoso.

Ramnosa: Otro azúcar desoxi con una estructura similar pero que difiere en la posición del grupo desoxi.

Singularidad del Desoxequinovoso: El desoxequinovoso es único debido a su patrón de desoxigenación específico, que le confiere propiedades químicas y biológicas distintas. A diferencia de la quinovoso, el desoxequinovoso carece de un grupo hidroxilo en el tercer carbono, lo que lo hace menos polar y más hidrofóbico. Esta diferencia estructural influye en su reactividad e interacciones con otras moléculas, lo que lo convierte en un compuesto valioso para aplicaciones especializadas .

Comparación Con Compuestos Similares

Quinovose: A hydroxylated form of deoxyquinovose.

Rhamnose: Another deoxy sugar with a similar structure but differing in the position of the deoxy group.

Fucose: A deoxy sugar with a similar structure but differing in the configuration of the hydroxyl groups.

Uniqueness of this compound: this compound is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Unlike quinovose, this compound lacks a hydroxyl group at the third carbon, making it less polar and more hydrophobic. This structural difference influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .

Actividad Biológica

Deoxyquinovose, specifically 6-deoxyquinovose (6-DQ), is a monosaccharide that plays a significant role in various biological activities, particularly in the context of bacterial lipopolysaccharides (LPS) and polysaccharides. Its structural characteristics influence immune responses, making it a subject of interest in immunology and microbiology.

Structural Characteristics

6-Deoxyquinovose is a deoxysugar that is structurally related to quinovose, differing primarily by the absence of a hydroxyl group at the 6-position. This modification impacts its biological interactions and functionalities. The sugar is often found in the O-antigens of certain bacteria, influencing their virulence and interaction with host immune systems.

Immune Modulation

Research has demonstrated that 6-deoxyquinovose-containing structures can modulate immune responses. For instance, studies involving synthetic archaeal glycolipids have shown that the β-linkage of 6-deoxyquinovose to lipid cores results in enhanced immune activation, particularly in cytotoxic T lymphocyte (CTL) responses. The presence of specific carbohydrate head groups significantly alters the potency of these immune responses .

Table 1: Impact of 6-Deoxyquinovose on Immune Responses

| Glycolipid Structure | CTL Activity | Antibody Titers |

|---|---|---|

| β-Gentiobiosylarchaeol | High | High |

| α-TetraMannosylarchaeol | Moderate | Low |

| β-Lactose-linked Glycolipid | Moderate | Moderate |

Role in Bacterial Pathogenicity

In pathogenic bacteria such as Providencia alcalifaciens, 6-deoxyquinovose is part of the O-antigen structure, which is crucial for evading host immune detection. The O-polysaccharides containing this sugar contribute to the structural integrity of LPS and are essential for bacterial virulence .

Case Study: Pathogenicity in Providencia alcalifaciens

- Objective : To assess the role of O-antigens containing 6-deoxyquinovose in immune evasion.

- Method : Analysis of LPS structures through mild acid degradation and sugar composition analysis.

- Findings : The presence of 6-deoxyquinovose was linked to enhanced serological responses and increased resistance to phagocytosis by immune cells.

The mechanisms by which 6-deoxyquinovose exerts its biological effects are multifaceted:

- Receptor Interaction : It may interact with specific receptors on antigen-presenting cells (APCs), enhancing antigen presentation and subsequent T-cell activation.

- Structural Stability : The unique β-linkage configuration contributes to the stability of glycolipid membranes, promoting effective immune signaling pathways .

- Glycosylation Patterns : Variations in glycosylation patterns involving 6-deoxyquinovose can lead to differential activation of immune pathways, emphasizing the importance of structural specificity .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing deoxyquinovose, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound synthesis typically involves glycosylation reactions or enzymatic pathways. For chemical synthesis, Koenigs-Knorr or Schmidt methods are common, with stereochemical control achieved via protecting group strategies (e.g., benzylidene acetal) and temperature modulation . Enzymatic approaches use L-rhamnose isomerases to catalyze isomerization, but pH and cofactor availability (e.g., Mg²⁺) must be optimized . Comparative analysis of yields and enantiomeric excess (ee) using HPLC or polarimetry is critical.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for structural elucidation:

- ¹H NMR : Anomeric protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm deoxy-sugar motifs.

- ¹³C NMR : C-6 deoxygenation is indicated by absence of a hydroxyl signal (~δ 70 ppm reduction) .

Mass spectrometry (HRMS) validates molecular formulas, while IR identifies hydroxyl and glycosidic bonds. Cross-referencing with literature databases (e.g., SciFinder) ensures accuracy .

Q. How does this compound participate in bacterial glycocalyx formation, and what functional assays validate its role?

- Methodological Answer : this compound is a component of lipopolysaccharides (LPS) in Gram-negative bacteria. Knockout strains (e.g., E. coli ΔrmlB) and lectin-binding assays (e.g., using concanavalin A) can confirm its absence in glycocalyx. LPS extraction (phenol-chloroform method) followed by monosaccharide analysis via GC-MS quantifies this compound abundance .

Advanced Research Questions

Q. How can contradictions in this compound’s crystal structure data (e.g., axial vs. equatorial hydroxyl positions) be resolved?

- Methodological Answer : X-ray crystallography and computational modeling (DFT or MD simulations) reconcile discrepancies. For example, hydrogen-bonding networks in crystal packing may force atypical conformations. Compare multiple datasets (e.g., Cambridge Structural Database) and validate with solid-state NMR .

Q. What experimental designs are optimal for mapping this compound’s metabolic pathways in eukaryotic systems?

- Methodological Answer : Isotopic labeling (¹³C-glucose tracer studies) tracks incorporation into this compound-containing glycoconjugates. LC-MS/MS paired with pathway inhibitors (e.g., GDP-mannose dehydratase blockers) identifies rate-limiting steps . RNA-seq of glycosyltransferase genes further clarifies regulatory mechanisms.

Q. How does this compound stability vary under physiological vs. extreme conditions (e.g., acidic pH or high salinity)?

- Methodological Answer : Accelerated stability studies (ICH guidelines) at varied pH (1–9), temperatures (4–70°C), and ionic strengths quantify degradation kinetics. HPLC monitors degradation products (e.g., furan derivatives), while Arrhenius plots predict shelf-life .

Data Analysis & Contradiction Resolution

Q. When computational models conflict with experimental data on this compound’s binding affinity, how should researchers prioritize validation?

- Methodological Answer : Use multi-technique validation:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding constants.

- Molecular docking (AutoDock Vina) with mutagenesis studies (e.g., alanine scanning) to identify critical residues . Discrepancies may arise from solvent effects or force-field inaccuracies in simulations.

Q. What statistical approaches address variability in this compound quantification across biological replicates?

- Methodological Answer : Apply ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons. Normalize data to internal standards (e.g., ribitol for GC-MS) and report relative standard deviation (RSD). Outlier detection (Grubbs’ test) ensures data integrity .

Tables for Key Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.